molecular formula C16H20BrNO4 B4871469 1-[3-(4-Bromo-2-propan-2-ylphenoxy)propoxy]pyrrolidine-2,5-dione

1-[3-(4-Bromo-2-propan-2-ylphenoxy)propoxy]pyrrolidine-2,5-dione

Cat. No.: B4871469
M. Wt: 370.24 g/mol
InChI Key: WDYCGAIGCKKJHJ-UHFFFAOYSA-N
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Description

1-[3-(4-Bromo-2-propan-2-ylphenoxy)propoxy]pyrrolidine-2,5-dione is a synthetic organic compound with potential applications in various fields of scientific research. Its structure consists of a pyrrolidine-2,5-dione core with a 3-(4-bromo-2-propan-2-ylphenoxy)propoxy substituent, making it a unique molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Bromo-2-propan-2-ylphenoxy)propoxy]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Bromination: Introduction of a bromine atom to the aromatic ring.

    Etherification: Formation of the ether linkage between the aromatic ring and the propoxy group.

    Cyclization: Formation of the pyrrolidine-2,5-dione core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Bromo-2-propan-2-ylphenoxy)propoxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ether and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use in drug discovery and development.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromo-2-propan-2-ylphenoxy)propoxy]pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. These could include:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interaction with Receptors: Modulating receptor activity and signaling pathways.

    Alteration of Cellular Processes: Affecting cellular functions such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-Chloro-2-propan-2-ylphenoxy)propoxy]pyrrolidine-2,5-dione
  • 1-[3-(4-Methyl-2-propan-2-ylphenoxy)propoxy]pyrrolidine-2,5-dione

Uniqueness

1-[3-(4-Bromo-2-propan-2-ylphenoxy)propoxy]pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogen substitution on chemical and biological properties.

Properties

IUPAC Name

1-[3-(4-bromo-2-propan-2-ylphenoxy)propoxy]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-11(2)13-10-12(17)4-5-14(13)21-8-3-9-22-18-15(19)6-7-16(18)20/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYCGAIGCKKJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCCCON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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